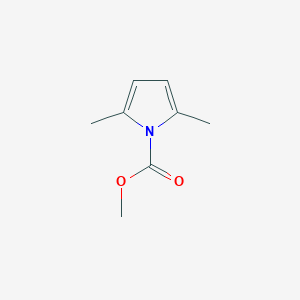
tert-butyl 2-(aminooxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminooxy)propanoate: is an organic compound with the molecular formula C7H15NO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydroxyl group is replaced by an aminooxy group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(aminooxy)propanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminooxy)propanoate undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction will produce the corresponding amine .
Scientific Research Applications
Chemistry: tert-Butyl 2-(aminooxy)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through conjugation reactions. It can be employed to introduce functional groups that facilitate further biochemical studies.
Medicine: this compound has potential applications in drug development. Its unique reactivity allows for the design of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminooxy)propanoate involves its reactivity with various molecular targets. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules. The tert-butyl group provides steric protection, enhancing the stability and selectivity of the reactions .
Comparison with Similar Compounds
- tert-Butyl 3-(3-aminopropoxy)propanoate
- tert-Butyl propionate
- tert-Butyl (2S)-2-(aminooxy)propanoate
Comparison: tert-Butyl 2-(aminooxy)propanoate is unique due to the presence of both the tert-butyl and aminooxy groups. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, tert-butyl 3-(3-aminopropoxy)propanoate has a different substitution pattern, affecting its chemical behavior and applications. Similarly, tert-butyl propionate lacks the aminooxy group, limiting its reactivity in bioconjugation reactions .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
tert-butyl 2-aminooxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(11-8)6(9)10-7(2,3)4/h5H,8H2,1-4H3 |
InChI Key |
CZJIOLXNSPBYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate](/img/structure/B8593042.png)






![Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B8593088.png)




![5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8593146.png)
![1-Ethynyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B8593151.png)
